molecular formula C10H16FNO5 B8253300 (2R,3S,4R)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylicAcid

(2R,3S,4R)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylicAcid

Cat. No.: B8253300
M. Wt: 249.24 g/mol
InChI Key: RORZWVGKOUJCPL-UHFFFAOYSA-N
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Description

(2R,3S,4R)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group at the 4-position, and a carboxylic acid moiety at the 2-position. The stereochemistry (2R,3S,4R) and fluorine substitution impart unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for protease inhibitors and peptide-based therapeutics. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic steps, while the hydroxyl and carboxylic acid groups enable hydrogen bonding and metal coordination, critical for biological interactions .

Properties

IUPAC Name

3-fluoro-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO5/c1-10(2,3)17-9(16)12-4-5(13)6(11)7(12)8(14)15/h5-7,13H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORZWVGKOUJCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1C(=O)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the Boc protecting group, fluorine, and hydroxyl functionalities. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require the use of nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group. Substitution reactions can introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

(2R,3S,4R)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and in the design of enzyme inhibitors.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects, including antiviral and anticancer agents.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,3S,4R)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The Boc protecting group can be removed under acidic conditions, revealing the active site of the molecule, which can then interact with its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Applications Safety Profile
(2R,3S,4R)-1-Boc-3-fluoro-4-hydroxypyrrolidine-2-carboxylic acid (Target) Boc, 3-F, 4-OH, 2-COOH Likely C₁₂H₁₉FNO₅ ~305 (estimated) Boc, fluorine, hydroxyl, carboxylic acid Drug intermediate, enzyme inhibition Not reported in evidence
(2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid Boc, 4-phenyl, 2-COOH C₁₆H₂₁NO₄ 291.35 Boc, phenyl, carboxylic acid Peptide synthesis, chiral building block Non-hazardous
(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid 3-F-phenyl, 2-methoxyethyl, 3-COOH Likely C₁₄H₁₇FNO₃ ~285 (estimated) Fluorophenyl, methoxyethyl, carboxylic acid R&D for kinase inhibitors R&D use only
2-Chloro-6-methylpyrimidine-4-carboxylic acid 2-Cl, 6-methyl, 4-COOH C₆H₅ClN₂O₂ 172.57 Chloro, methyl, carboxylic acid Agrochemical intermediates Hazardous (chlorinated)

Key Comparative Insights

  • Substituent Influence on Reactivity: The 3-fluoro group in the target compound enhances electronegativity and metabolic stability compared to phenyl () or chlorinated analogues (). Fluorine’s small size minimizes steric hindrance while increasing binding affinity in enzyme active sites . The 4-hydroxyl group introduces polarity, improving aqueous solubility relative to non-hydroxylated analogues like the Boc-phenyl derivative (). This property is critical for pharmacokinetics in drug candidates . Boc Protection: The Boc group in the target compound and ’s phenyl analogue facilitates selective deprotection during synthesis, unlike unprotected carboxylic acids (e.g., ), which may require additional stabilization steps .
  • Stereochemical Considerations :
    The (2R,3S,4R) configuration of the target compound optimizes spatial alignment for chiral recognition in biological systems, contrasting with the (3S,4R)-fluorophenyl analogue (), where substituent positioning alters target selectivity .

  • Chlorinated derivatives () require stricter controls due to higher reactivity and toxicity .

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